molecular formula C7H10O2 B14428376 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- CAS No. 85287-76-9

2H-Pyran-2-one, 3-ethyl-5,6-dihydro-

Cat. No.: B14428376
CAS No.: 85287-76-9
M. Wt: 126.15 g/mol
InChI Key: INUWDFWUTRAQNZ-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 3-ethyl-5,6-dihydro- is a lactone derivative with a partially hydrogenated pyran ring and an ethyl substituent at position 3. The base compound, 5,6-dihydro-2H-pyran-2-one (CAS 3393-45-1), has a molecular formula of C₅H₆O₂ and serves as a scaffold for derivatives with varied substituents influencing reactivity and bioactivity .

Properties

CAS No.

85287-76-9

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

5-ethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C7H10O2/c1-2-6-4-3-5-9-7(6)8/h4H,2-3,5H2,1H3

InChI Key

INUWDFWUTRAQNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCOC1=O

Origin of Product

United States

Preparation Methods

Structural Properties and Characteristics

2H-Pyran-2-one, 3-ethyl-5,6-dihydro- (IUPAC name: 5-ethyl-2,3-dihydropyran-6-one) contains a lactone functionality with a key structural feature being the ethyl substituent at the 3-position. The compound's structure can be represented by the following properties:

Property Value
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name 5-ethyl-2,3-dihydropyran-6-one
Standard InChI InChI=1S/C7H10O2/c1-2-6-4-3-5-9-7(6)8/h4H,2-3,5H2,1H3
Canonical SMILES CCC1=CCCOC1=O
InChIKey INUWDFWUTRAQNZ-UHFFFAOYSA-N

This α,β-unsaturated lactone scaffold is found in numerous biologically active natural products, making synthetic routes to these compounds particularly valuable for pharmaceutical development.

Ring-Closing Metathesis (RCM) Approach

General RCM Strategy

One of the most versatile and widely employed methods for synthesizing 5,6-dihydro-2H-pyran-2-ones involves a sequence of reactions culminating in ring-closing metathesis. This approach has been successfully adapted for various dihydropyranone derivatives and provides a promising route for preparing the 3-ethyl-substituted variant.

The RCM-based synthesis typically follows a three-step sequence:

  • Preparation of a homoallylic alcohol through asymmetric allylation
  • Esterification with acryloyl chloride
  • Ring-closing metathesis to form the dihydropyranone ring

Detailed RCM Protocol for 3-ethyl-5,6-dihydro-2H-pyran-2-one

Based on documented procedures for similar compounds, the following protocol can be used to synthesize the target compound:

Step 1: Asymmetric Allylation

The first stage involves asymmetric allylation of an appropriate aldehyde to create a homoallylic alcohol with the required stereochemistry. For the 3-ethyl derivative, careful selection of the starting aldehyde is crucial to ensure the ethyl group is correctly positioned in the final product.

Evidence from research on similar structures indicates that catalytic asymmetric allylation reactions can be employed with high enantioselectivity, as reported for various homoallylic alcohols.

Step 2: Esterification

The homoallylic alcohol is then converted to an acrylate ester through esterification with acryloyl chloride in the presence of triethylamine. According to documented procedures: "esterification of synthesized homoallylic alcohol (R)-69 was tried in the presence of triethyl amine and acryloyl chloride".

Reaction Component Quantity
Homoallylic alcohol 1.0 equivalent
Acryloyl chloride 1.2-1.5 equivalents
Triethylamine 1.5-2.0 equivalents
Dichloromethane As solvent
Reaction temperature 0°C to room temperature
Reaction time 3-6 hours
Step 3: Ring-Closing Metathesis

The final step involves ring-closing metathesis of the acrylate ester using a ruthenium-based catalyst (typically Grubbs' first or second-generation catalyst) to form the dihydropyranone ring.

Reaction Component Details
Acrylate ester 1.0 equivalent
Catalyst Grubbs' catalyst (5-10 mol%)
Solvent Dichloromethane or toluene
Concentration 0.01-0.05 M
Temperature Reflux temperature
Time 3-12 hours

This ring-closing metathesis step has been documented as effective for creating various 5,6-dihydro-2H-pyran-2-one derivatives: "Ring closing metathesis reactions of acrylate esters (70, 74, 78, 88-91) to yield 5,6-dihydro-2H-pyran-one derivatives (92, 75, 79, 93-96)".

Industrial Four-Step Synthetic Process

Patent Method Overview

A significant industrial approach to 5,6-dihydropyranones is detailed in Chinese patent CN110204522B, which describes a four-step process for preparing 5,6-dihydro-2H-pyran-2-one. This method can be adapted for introducing the ethyl substituent at the 3-position.

The patent claims several advantages for this preparation method:

  • High yield (51% overall compared to 10% for traditional routes)
  • Low production cost
  • Environmentally friendly process
  • Operational simplicity
  • Suitability for industrial scale production

Detailed Synthetic Steps

Step 1: Chlorination Reaction

Under nitrogen protection, 3-(benzyloxy)propionic acid is treated with an acylation reagent (oxalyl chloride) in dichloromethane at 0°C, followed by room temperature reaction to yield Intermediate 1.

Reaction Parameter Specification
Starting material 3-(benzyloxy)propionic acid
Solvent Dichloromethane, dichloroethane, or toluene
Acylation reagent Oxalyl chloride
Temperature Initial 0°C, then room temperature
Reaction time 3 hours
Yield Approximately 90%
Step 2: Condensation Reaction

Intermediate 1 is reacted with 2,2-dimethyl-1,3-dioxane-4,6-diketone in the presence of pyridine to yield Intermediate 2.

Reaction Parameter Specification
Reagents 2,2-dimethyl-1,3-dioxane-4,6-diketone, pyridine
Solvent Dichloromethane, trichloromethane, or tetrahydrofuran
Temperature Initial cooling, then room temperature
Reaction time 4 hours
Yield Approximately 80%
Step 3: Cyclization and Reduction

Intermediate 2 undergoes hydrogenation in the presence of a palladium-carbon catalyst to yield Intermediate 3.

Reaction Parameter Specification
Catalyst Palladium-carbon (5-15% of raw material by mass)
Solvent Tetrahydrofuran or ethyl acetate
Hydrogen pressure 1-20 atm
Temperature 30-60°C
Reaction time 8 hours
Yield Approximately 85%
Step 4: Elimination Reaction

Intermediate 3 is treated with p-toluenesulfonic acid to yield the final product.

Reaction Parameter Specification
Reagent p-toluenesulfonic acid
Solvent Benzene or toluene
Temperature 80-120°C
Reaction time 5 hours
Yield Approximately 83%

Adaptation for 3-ethyl-5,6-dihydro-2H-pyran-2-one

To synthesize the 3-ethyl derivative, this process would require modification to introduce the ethyl group at the appropriate position. This could be achieved by:

  • Using an ethyl-substituted starting material
  • Introducing the ethyl group during the condensation step
  • Modifying intermediate 2 before the cyclization step to incorporate the ethyl substituent

Alternative Synthetic Approaches

Reactions of Unsaturated Alcohols with Ketones

Patent literature describes processes for producing dihydropyran compounds by reacting unsaturated alcohols with ketones in the presence of catalysts. One such example mentions "a process for the production of 2,4,6,6-tetramethyl-5,6-dihydro-1,2-pyran which comprises reacting acetone with 4-methyl-4-pentene-2-ol in the presence of [a catalyst]".

This approach could be adapted for synthesizing 3-ethyl-5,6-dihydro-2H-pyran-2-one by selecting appropriate unsaturated alcohols and ketone reactants that would position the ethyl group at the 3-position of the resulting dihydropyranone.

Domino Reaction Approach

Catalytic domino reactions represent an efficient synthetic strategy for constructing complex heterocyclic systems. Research has demonstrated that "PPh3-Catalyzed Domino Reaction: A Facile Method for the Synthesis of Chroman Derivatives" can be effectively employed for creating related oxygen-containing heterocycles.

This approach could potentially be adapted for the synthesis of 3-ethyl-5,6-dihydro-2H-pyran-2-one by:

  • Selecting appropriate starting materials that contain the ethyl group
  • Optimizing reaction conditions to favor 6-membered ring formation
  • Employing catalysts that promote selective cyclization

Comparative Analysis of Synthetic Methods

To evaluate the most efficient approach for synthesizing 3-ethyl-5,6-dihydro-2H-pyran-2-one, a comparative analysis of the various methods is presented below:

Method Key Steps Advantages Limitations Potential Yield References
Ring-Closing Metathesis Asymmetric allylation, esterification, ring-closing metathesis Stereoselective, well-established methodology, versatile Requires expensive catalysts, multi-step process Typically 40-70% overall
Industrial Four-Step Process Chlorination, condensation, cyclization, elimination High overall yield, scalable, cost-effective Requires modification for ethyl substitution, multiple steps ~51% reported for unsubstituted analog
Suzuki-Miyaura Coupling Cross-coupling, subsequent transformation Mild conditions, functional group tolerance Specific conditions for 3-ethyl derivative need development Variable, typically 50-80%
Unsaturated Alcohol-Ketone Reaction Direct reaction of functionalized starting materials Potentially fewer steps, direct approach Selectivity challenges, limited precedent for target compound Not specified
Domino Reaction One-pot catalytic process Atom economy, operational simplicity Application to specific target requires optimization Variable

Based on this analysis, the RCM approach and the industrial four-step process (with appropriate modifications) represent the most promising methods for synthesizing 3-ethyl-5,6-dihydro-2H-pyran-2-one with reasonable yields and stereoselectivity.

Purification and Characterization

Following synthesis, purification of 3-ethyl-5,6-dihydro-2H-pyran-2-one typically employs standard techniques:

  • Column chromatography (silica gel, typically using hexane/ethyl acetate gradients)
  • Distillation under reduced pressure for larger scale preparations
  • Recrystallization from appropriate solvent systems if the compound is crystalline

Characterization of the purified compound can be performed using:

  • NMR spectroscopy (1H and 13C)
  • Mass spectrometry
  • Infrared spectroscopy
  • Elemental analysis
  • X-ray crystallography (if crystalline)

Applications and Biological Significance

The 5,6-dihydro-2H-pyran-2-one scaffold has demonstrated significant biological activities, making 3-ethyl-5,6-dihydro-2H-pyran-2-one of particular interest for pharmaceutical applications. Research findings indicate:

  • Potential anticancer properties: Compounds like hyptolide, "a related cytotoxic 5,6-dihydro-2H-pyran-2-one that increased the S phase of the HeLa cell cycle"

  • Treatment potential for benign prostatic hypertrophy: "The use of these compounds in treating diseases such as benign prostatic hypertrophy and cancer has also been explored"

  • Synthetic utility: The compound serves as a valuable building block for more complex bioactive molecules

  • Structural components of natural products: Many bioactive natural products contain the dihydropyranone structural motif

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 3-ethyl-5,6-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyranones, such as hydroxylated or alkylated pyranones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-Pyran-2-one, 3-ethyl-5,6-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substitution Patterns

  • 3-Ethyl substitution : The ethyl group at position 3 distinguishes it from homologs like 6-propyl-2H-pyran-2-one (C₈H₁₀O₂) and 6-heptyl-2H-pyran-2-one (C₁₂H₁₈O₂), which have longer alkyl chains at position 6 .
  • Functional group variations : Brominated analogs (e.g., 3-bromo-5,6-dihydro-2H-pyran-2-one, C₅H₅BrO₂) highlight the impact of electronegative substituents on reactivity .
  • Stereochemistry : Compounds like (6R)-6-heptyl-5,6-dihydro-2H-pyran-2-one (argentilactone) demonstrate the role of stereochemistry in biological interactions .

Molecular Properties

Compound Molecular Formula Molecular Weight Substituent Position Key Features
5,6-Dihydro-2H-pyran-2-one C₅H₆O₂ 98.10 N/A Base lactone structure
3-Ethyl-5,6-dihydro-2H-pyran-2-one* C₇H₁₀O₂ 126.15 3 Increased hydrophobicity
6-Pentyl-5,6-dihydro-2H-pyran-2-one C₁₀H₁₄O₂ 170.22 6 Antifungal activity
3-Bromo-5,6-dihydro-2H-pyran-2-one C₅H₅BrO₂ 176.99 3 Enhanced electrophilicity

*Inferred from structural analogs.

Physical and Chemical Properties

  • Solubility : Longer alkyl chains (e.g., 6-heptyl) increase hydrophobicity, reducing water solubility but enhancing lipid membrane interaction .
  • Stability : Brominated derivatives are prone to nucleophilic substitution, whereas ethyl-substituted analogs are more stable under acidic conditions .
  • Spectroscopic profiles : NMR and IR data for related compounds confirm lactone carbonyl stretches (~1700 cm⁻¹) and substituent-specific shifts .

Q & A

What are the key structural and physicochemical properties of 3-ethyl-5,6-dihydro-2H-pyran-2-one that influence its reactivity in synthetic chemistry?

Basic Research Question
The compound’s lactone structure (a six-membered ring with one oxygen atom and a ketone group) and substituents (e.g., ethyl group at C3) dictate its reactivity. Computational studies (e.g., DFT calculations) can predict electrophilic/nucleophilic sites, while experimental techniques like IR spectroscopy confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) . Key properties include:

  • Molecular formula : C₇H₁₀O₂ (derived from parent 5,6-dihydro-2H-pyran-2-one, C₅H₆O₂, with an ethyl substitution) .
  • Steric effects : The ethyl group at C3 may hinder nucleophilic attack at adjacent positions.
  • Hydrogen-bonding capacity : The lactone oxygen can participate in H-bonding, influencing solubility and crystallization.

How can researchers resolve contradictions in reported spectroscopic data for 3-ethyl-5,6-dihydro-2H-pyran-2-one derivatives?

Advanced Research Question
Discrepancies in NMR or mass spectrometry data often arise from impurities, solvent effects, or stereochemical variations. To address this:

  • Cross-validate data : Compare experimental 1H^1H-NMR chemical shifts (e.g., δ 5.87 ppm for α,β-unsaturated lactone protons) with literature values from controlled syntheses .
  • Use advanced techniques : Employ 2D NMR (COSY, HSQC) to assign stereochemistry or NOESY to confirm spatial arrangements in diastereomers .
  • Control synthetic conditions : Ensure anhydrous environments to prevent hydrolysis of the lactone ring, which alters spectral profiles .

What methodological approaches are recommended for synthesizing 3-ethyl-5,6-dihydro-2H-pyran-2-one with high enantiomeric purity?

Advanced Research Question
Asymmetric synthesis strategies include:

  • Catalytic hydrogenation : Use Pd/C under H₂ to reduce α,β-unsaturated precursors (e.g., argentilactone derivatives) while preserving stereochemistry .
  • Chiral auxiliaries : Employ Evans’ oxazolidinones or Sharpless epoxidation to induce enantioselectivity during lactonization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures, isolating desired enantiomers .

How do computational models predict the biological activity of 3-ethyl-5,6-dihydro-2H-pyran-2-one derivatives?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and QSAR studies correlate structural features with pharmacological activity:

  • Anti-HIV activity : Substituents at C6 (e.g., hydroxyl or aryl groups) enhance binding to HIV protease active sites .
  • Anticancer potential : The ethyl group’s hydrophobicity may improve membrane permeability, while the lactone ring interacts with cellular kinases .
  • Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values against MCF-7 breast cancer cells) .

What safety protocols are critical when handling 3-ethyl-5,6-dihydro-2H-pyran-2-one in laboratory settings?

Basic Research Question
Refer to GHS hazard classifications for related lactones:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard) .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water, which may hydrolyze the compound .

How can researchers optimize reaction conditions for dihydroxylation of 3-ethyl-5,6-dihydro-2H-pyran-2-one?

Advanced Research Question
Key parameters include:

  • Oxidizing agents : Use OsO₄/NMO for syn-dihydroxylation, or perform epoxidation with m-CPBA followed by acid-catalyzed ring-opening .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, while temperature control (0–25°C) minimizes side reactions .
  • Monitoring : Track reaction progress via TLC (Rf ~0.15 in hexanes/EtOAc 75:25) or inline FTIR for carbonyl group consumption .

What analytical techniques are most effective for characterizing degradation products of 3-ethyl-5,6-dihydro-2H-pyran-2-one under oxidative stress?

Advanced Research Question
Combine hyphenated techniques:

  • LC-MS/MS : Identify hydroxylated or ring-opened metabolites using fragmentation patterns (e.g., m/z 154.1 for [M+H]⁺ of dihydroxy derivatives) .
  • GC-MS : Detect volatile degradation byproducts (e.g., CO₂ or aldehydes) with HS-SPME sampling .
  • XRD : Analyze crystalline degradation products to confirm structural changes .

How do substituent modifications at the C3 position affect the compound’s stability in aqueous media?

Advanced Research Question
The ethyl group’s electron-donating effects reduce lactone ring hydrolysis rates compared to electron-withdrawing groups (e.g., Cl or NO₂). Stability assays:

  • pH-dependent studies : Monitor hydrolysis via UV-Vis (λmax ~270 nm for intact lactone) under acidic (pH 2) vs. alkaline (pH 10) conditions .
  • Kinetic analysis : Calculate half-life (t₁/₂) using pseudo-first-order kinetics; ethyl substitution increases t₁/₂ by 2–3x compared to unsubstituted analogs .

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